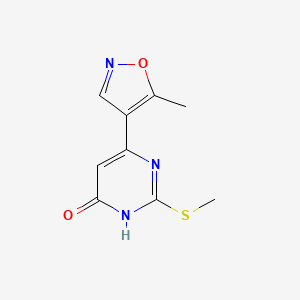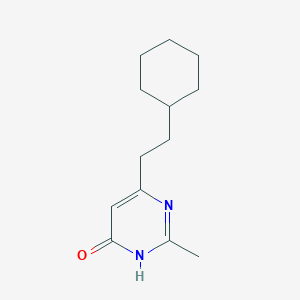
6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol, also known as CHEM-2, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and is being studied for its potential use in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Antifolate Activity
The compound 6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol and similar diaminopyrimidines have been explored for their potential as antifolates. These compounds have shown inhibitory effects on dihydrofolate reductase, an enzyme crucial in folate metabolism. Their efficacy in inhibiting cell growth and enzyme activity indicates their potential in medicinal applications, particularly in cancer research due to the importance of folate metabolism in rapidly dividing cells (Kavai, Mead, Drobníak, & Zakrzewski, 1975).
Crystal Structure and Quantum Chemical Insights
Recent studies have focused on the structural and quantum chemical aspects of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. The single-crystal analysis of these compounds, including 6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol, has revealed various non-covalent interactions contributing to their stability. Such insights are valuable for understanding the reactivity and stability of these compounds, which can be crucial in drug design and other scientific applications (Ali et al., 2021).
Process Chemistry in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a related compound, finds significant use in the synthesis of high explosives and medicinal products. Understanding the process chemistry of these compounds, including the one , is essential in developing economical production methods for pharmaceuticals and explosives (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Noncovalent Interactions and Structural Investigation
The synthesis of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, closely related to 6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol, highlights the role of noncovalent interactions in determining molecular structure. Such investigations contribute to the broader understanding of how structural variations in pyrimidine derivatives impact their physical and chemical properties, which is vital for their application in various scientific fields (Ali et al., 2020).
Synthesis and Characterization in Biological Activity Studies
Research on derivatives of 6-methyl 2-thiouracil, which includes compounds structurally similar to 6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol, has led to the development of new heterocyclic compounds with potential biological activities. Such studies are crucial in drug development and understanding the biological interactions of pyrimidine derivatives (Mohammad, Ahmed, & Mahmoud, 2017).
Propriétés
IUPAC Name |
4-(2-cyclohexylethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-14-12(9-13(16)15-10)8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMVGYCPVOLGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



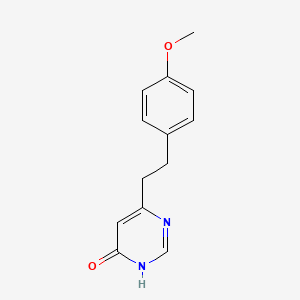
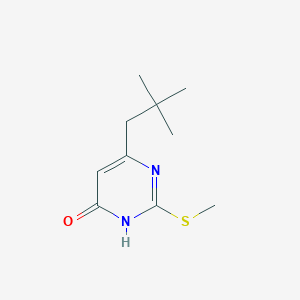
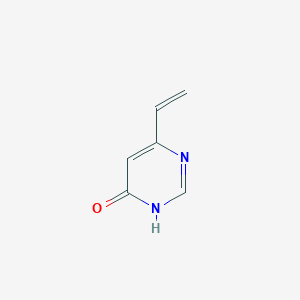

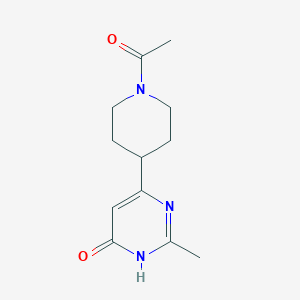
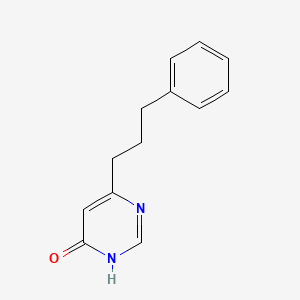
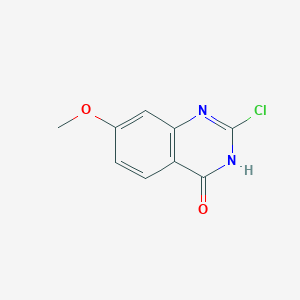

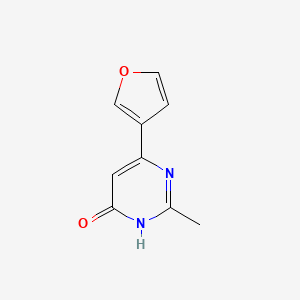
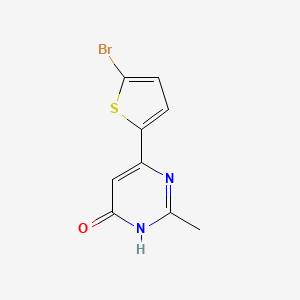
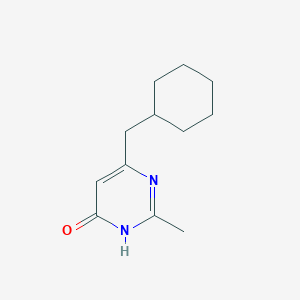
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)

